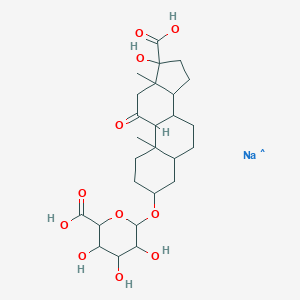![molecular formula C13H18O4 B160196 1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one CAS No. 1939-68-0](/img/structure/B160196.png)
1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one, commonly known as DMPK, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. DMPK is a ketone derivative of propiophenone that has been synthesized through various methods.
作用機序
The mechanism of action of DMPK is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are involved in the inflammatory response and pain signaling, and inhibition of COX-2 can lead to reduced inflammation and pain.
Biochemical and Physiological Effects:
DMPK has been shown to have anti-inflammatory and analgesic effects in animal studies. It has also been shown to inhibit the growth of cancer cells in vitro. However, further studies are needed to fully understand the biochemical and physiological effects of DMPK.
実験室実験の利点と制限
One advantage of using DMPK in lab experiments is its relatively simple synthesis method. However, DMPK is not widely available and may be expensive to obtain. Additionally, further studies are needed to fully understand the limitations and potential side effects of using DMPK in lab experiments.
将来の方向性
There are several potential future directions for research involving DMPK. One area of interest is the potential anti-inflammatory and analgesic effects of DMPK in humans. Further studies are needed to determine the safety and efficacy of DMPK in humans. Another area of interest is the potential use of DMPK as a starting material for the synthesis of other compounds with potential therapeutic applications. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of DMPK.
合成法
DMPK can be synthesized through various methods, including the reaction of 2,3-dihydroxypropyl bromide with 5-methylacetophenone, followed by the reaction with sodium hydroxide and acetic anhydride. Another method involves the reaction of 5-methylacetophenone with 2,3-epoxypropyl bromide, followed by the reaction with sodium hydroxide and acetic anhydride. These methods result in the formation of DMPK as a white crystalline solid.
科学的研究の応用
DMPK has been used in various scientific research applications, including as a reagent in the synthesis of other compounds, such as chiral ketones. It has also been used as a starting material for the synthesis of potential drug molecules. DMPK has been studied for its potential anti-inflammatory and analgesic effects, as well as its ability to inhibit the growth of cancer cells.
特性
CAS番号 |
1939-68-0 |
|---|---|
製品名 |
1-[2-(2,3-Dihydroxypropoxy)-5-methylphenyl]propan-1-one |
分子式 |
C13H18O4 |
分子量 |
238.28 g/mol |
IUPAC名 |
1-[2-(2,3-dihydroxypropoxy)-5-methylphenyl]propan-1-one |
InChI |
InChI=1S/C13H18O4/c1-3-12(16)11-6-9(2)4-5-13(11)17-8-10(15)7-14/h4-6,10,14-15H,3,7-8H2,1-2H3 |
InChIキー |
SVLPMMGDCQBQJS-UHFFFAOYSA-N |
SMILES |
CCC(=O)C1=C(C=CC(=C1)C)OCC(CO)O |
正規SMILES |
CCC(=O)C1=C(C=CC(=C1)C)OCC(CO)O |
同義語 |
2'-(2,3-Dihydroxypropoxy)-5'-methylpropiophenone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



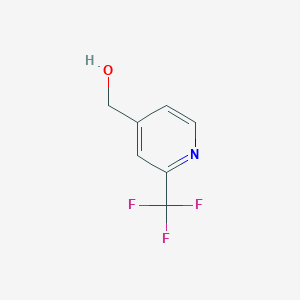

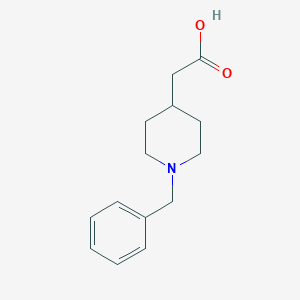
![Cyanic acid, 1,3-phenylenebis[(1-methylethylidene)-4,1-phenylene] ester](/img/structure/B160123.png)
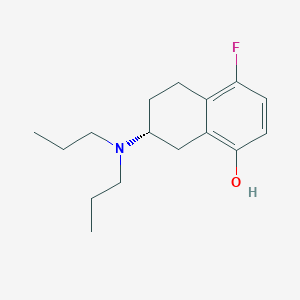

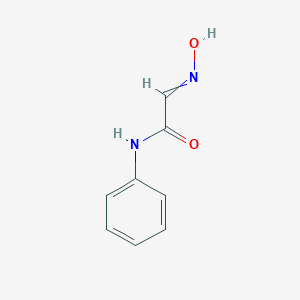
![2-Amino-2-(hydroxymethyl)propane-1,3-diol;(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B160135.png)
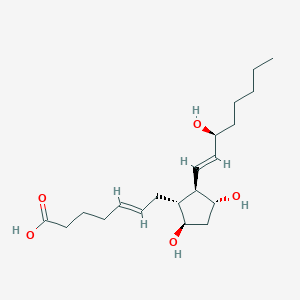
![methyl (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoate](/img/structure/B160138.png)

